molecular formula C20H14FN3O3S B2888670 Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1049364-71-7

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

Cat. No.: B2888670
CAS No.: 1049364-71-7
M. Wt: 395.41
InChI Key: RYVZBKJOHVTKDE-UHFFFAOYSA-N
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Description

“Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate” is a compound that has been studied for its potential anticancer activities . It is part of a series of imidazo[2,1-b]thiazole-based chalcone derivatives . The compound has been tested on different types of cancer cells, including colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .


Synthesis Analysis

The compound is synthesized from a series of reactions involving various reagents . The synthesis process involves the design and creation of imidazo[2,1-b]thiazole-based chalcone derivatives . The specific details of the synthesis process are not available in the search results.

Scientific Research Applications

Antihypertensive Applications

Methyl 4-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is related to nonpeptide angiotensin II receptor antagonists, which have shown potent antihypertensive effects upon oral administration. These compounds, including tetrazole derivatives like DuP 753, have been under development for treating hypertension due to their high affinity for the angiotensin II receptor and good oral potency (Carini et al., 1991).

Anticancer and Antitumor Activities

A series of novel substituted compounds have been synthesized and examined for their antiproliferative effects against breast cancer cell lines in vitro, showing comparable or greater effects than cisplatin. Compounds bearing a 5-fluoro-2-hydroxyphenyl substituent were among the most active derivatives, highlighting the potential of such compounds in developing effective cancer therapeutics (Karthikeyan et al., 2017).

Radiosensitizing Properties

Imidazo[2,1-b]thiazole derivatives have been synthesized and characterized for their potential as effective radiosensitizers and anticarcinogenic compounds, indicating their utility in enhancing the efficacy of radiotherapy in cancer treatment. These compounds have shown considerable in vitro anticancer activity and effectiveness in combination with radiation therapy, suggesting their role in the treatment of hepatocellular carcinoma and melanoma (Majalakere et al., 2020).

Properties

IUPAC Name

methyl 4-[[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S/c1-27-19(26)13-4-8-15(9-5-13)22-18(25)17-11-28-20-23-16(10-24(17)20)12-2-6-14(21)7-3-12/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVZBKJOHVTKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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